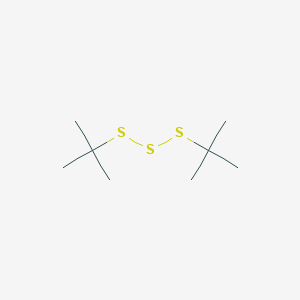

Trisulfide, bis(1,1-dimethylethyl)

Description

Compounds with tert-butyl substituents, such as phenols, disulfides, and peroxides, are widely studied for their roles in industrial applications, including polymer stabilization, antioxidant activity, and biocidal functions . The tert-butyl groups confer steric hindrance and hydrophobicity, influencing chemical reactivity and environmental persistence .

Properties

CAS No. |

4253-90-1 |

|---|---|

Molecular Formula |

C8H18S3 |

Molecular Weight |

210.4 g/mol |

IUPAC Name |

2-(tert-butyltrisulfanyl)-2-methylpropane |

InChI |

InChI=1S/C8H18S3/c1-7(2,3)9-11-10-8(4,5)6/h1-6H3 |

InChI Key |

NYLJHRUQFXQNPN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SSSC(C)(C)C |

Canonical SMILES |

CC(C)(C)SSSC(C)(C)C |

Other CAS No. |

4253-90-1 |

Synonyms |

di-tert-butyl trisulphide; Di-tert-butyl trisulfide; Di-tert-butyl pertrisulfide; Einecs 224-226-6; Trisulfide, bis(1,1-dimethylethyl) |

Origin of Product |

United States |

Comparison with Similar Compounds

Trisulfide vs. Disulfide Derivatives

Disulfide analogs like (1-Methylethyl)(1,1-dimethylethyl) disulfide (CAS 43022-60-2) and bis(1-methylethyl) disulfide (CAS 4253-89-8) share sulfur-based linkages but lack the trisulfide bridge. Key differences include:

- Reactivity : Trisulfides are more reactive due to weaker S–S bonds compared to disulfides, making them prone to decomposition under thermal or oxidative stress.

- Toxicological Data: Limited toxicological data exist for both trisulfides and disulfides with tert-butyl groups, complicating risk assessments .

Trisulfide vs. Phenolic Antioxidants

Phenolic compounds with tert-butyl groups, such as 2,4-bis(1,1-dimethylethyl)-phenol (CAS 96-76-4) and 2,6-bis(1,1-dimethylethyl)-phenol (CAS 128-39-2), are widely used as antioxidants. Comparatively:

- Mechanism: Phenolic antioxidants donate hydrogen atoms to neutralize free radicals, while trisulfides may act via sulfur radical scavenging.

- Binding Affinity: In PLK1 enzyme studies, 3,5-bis(1,1-dimethylethyl) phenol showed weaker binding (∆G = −5.70 kcal/mol, Ki = 66.68 μM) compared to other compounds, suggesting trisulfides could exhibit distinct interactions .

- Applications: Phenolic derivatives are prioritized in food preservation and polymer stabilization, whereas trisulfides may find niche roles in specialty chemicals .

Trisulfide vs. Peroxide Derivatives

Key distinctions:

- Stability : Peroxides are thermally unstable and explosive, whereas trisulfides may decompose less violently.

- Biodegradation : Bis(1,1-dimethylethyl)peroxide lacks biodegradation data, but its high estimated bioaccumulation factor (BCF = 250) suggests environmental persistence similar to trisulfides .

Trisulfide vs. Organosilicon Compounds

Compounds like bis(trimethylsilyl) sulfide (CAS 3385-94-2) and sodium bis(trimethylsilyl)amide (CAS 1070-89-9) contain silicon but lack sulfur-sulfur bonds. These are used in specialty synthesis rather than stabilization, highlighting divergent applications .

Research Findings and Data Gaps

- Anticancer Potential: While phenolic tert-butyl compounds showed weak PLK1 binding, trisulfides remain unstudied in this context .

- Toxicology : Structural analogs like disulfides lack sufficient data, underscoring the need for trisulfide-specific studies .

Preparation Methods

Reaction Mechanism and Catalysts

Hydrogenolysis proceeds via adsorption of hydrogen onto a catalyst surface, followed by sequential cleavage of S–S bonds. Molybdenum sulfide (MoS₂) and rhenium sulfide (Re₂S₇) are historically significant catalysts, though their high cost and large loading requirements (e.g., 5 wt% MoS₂) limit industrial viability. Modern adaptations employ supported nickel or cobalt sulfides, which enhance activity at milder temperatures (80–120°C) and lower hydrogen pressures (1–5 MPa).

For trisulfide, bis(1,1-dimethylethyl), the reaction typically starts with bis(1,1-dimethylethyl) disulfide. Under hydrogen flow, the disulfide undergoes partial hydrogenolysis to form the trisulfide intermediate:

Excess hydrogen or prolonged reaction times risk over-reduction to the thiol, necessitating precise stoichiometric control.

Optimization Parameters

Key variables influencing yield and selectivity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 100–120°C | Higher temps favor faster kinetics but increase thiol byproduct |

| Hydrogen Pressure | 2–3 MPa | Elevated pressure improves H₂ solubility and S–S cleavage |

| Catalyst Loading | 1–2 wt% (Ni/Co sulfides) | Balances activity and cost |

| Solvent | Toluene or hexane | Non-polar solvents minimize side reactions |

Pilot-scale trials report trisulfide yields of 68–72% with nickel sulfide catalysts, though residual disulfide (15–20%) and thiol (5–10%) require post-reaction purification.

Iodine-Catalyzed Three-Component Coupling

Recent advances utilize iodine as a low-cost, efficient catalyst for constructing trisulfide bonds via coupling of thiols, disulfides, and elemental sulfur. This method circumvents the need for high-pressure hydrogen and specialized equipment.

Synthetic Pathway

The iodine-mediated approach involves reacting tert-butyl thiol with a symmetric disulfide and sulfur in a one-pot system:

Iodine facilitates radical initiation, enabling sulfur insertion into the disulfide bond. The reaction proceeds at ambient to moderate temperatures (25–60°C) in dichloromethane or acetonitrile.

Performance Metrics

A representative study achieved 85% conversion with the following conditions:

| Condition | Value |

|---|---|

| Iodine concentration | 5 mol% |

| Reaction time | 6 hours |

| Temperature | 40°C |

| Solvent | Dichloromethane |

Notably, this method produces minimal over-sulfidized byproducts (e.g., tetrasulfides <5%), simplifying isolation via fractional distillation.

Direct Sulfurization of Disulfides

Direct sulfurization employs elemental sulfur to convert disulfides into trisulfides through controlled heating. While less catalytic than other methods, it remains a staple for small-scale synthesis.

Process Overview

Bis(1,1-dimethylethyl) disulfide is refluxed with sulfur in an inert solvent (e.g., xylene) at 130–150°C:

The reaction equilibrium favors trisulfide formation at sulfur-to-disulfide molar ratios of 1:1. Excess sulfur drives the reaction but complicates purification due to residual S₈.

Scalability Challenges

Industrial adoption is hindered by:

-

Energy Intensity : Prolonged heating (>12 hours) required for complete conversion.

-

Byproduct Management : Separation of unreacted sulfur and higher polysulfides necessitates multiple washings with CS₂ or NH₃ solutions.

Benchmark studies indicate 60–65% isolated yields under optimized conditions.

Comparative Analysis of Synthesis Methods

The table below contrasts the three principal methods based on efficiency, cost, and practicality:

| Method | Yield (%) | Cost (Relative) | Scalability | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | 68–72 | High | Moderate | High purity, established protocols |

| Iodine-Catalyzed Coupling | 85 | Low | High | Mild conditions, minimal byproducts |

| Direct Sulfurization | 60–65 | Moderate | Low | No catalyst required |

The iodine-catalyzed method emerges as the most viable for large-scale production, balancing cost and yield. Hydrogenolysis remains preferred for high-purity applications despite its complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.